methyl 4-[(N-acetylglycyl)amino]benzoate
Description
Methyl 4-[(N-acetylglycyl)amino]benzoate is a synthetic benzoate ester derivative characterized by an acetylated glycyl group attached to the para position of the benzoate ring. The methyl ester group at the carboxylate position enhances its stability and lipophilicity, while the N-acetylglycyl side chain introduces hydrogen-bonding capabilities, which may influence its biological activity or crystallization behavior .
- Acylation: Reaction of methyl 4-aminobenzoate with N-acetylglycine under coupling agents (e.g., DCC or EDC).
- Purification: Recrystallization from solvents like ethyl acetate/hexane mixtures to yield pure crystals .
Key analytical techniques for characterization include:
Properties
IUPAC Name |
methyl 4-[(2-acetamidoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)13-7-11(16)14-10-5-3-9(4-6-10)12(17)18-2/h3-6H,7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQJXOYZJMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-[(N-acetylglycyl)amino]benzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally or functionally related compounds, supported by data from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Diversity: Unlike agrochemical derivatives (e.g., pyriminobac-methyl or metsulfuron-methyl), this compound lacks heterocyclic or sulfonylurea groups, which are critical for herbicidal activity . Instead, its peptide-like side chain may target enzymes or receptors in biochemical pathways.
Physicochemical Properties: Lipophilicity: The methyl ester in all compounds improves membrane permeability compared to free carboxylic acids. However, the N-acetylglycyl group introduces polar amide bonds, which may reduce logP values relative to purely aromatic esters like ethyl 4-aminobenzoate . Crystallinity: Compounds with rigid substituents (e.g., triazine rings in metsulfuron-methyl) exhibit higher melting points, whereas this compound’s flexible glycyl chain likely results in lower thermal stability .
Synthetic Complexity: The synthesis of this compound is less complex than that of sulfonylurea herbicides (e.g., metsulfuron-methyl), which require multi-step regioselective reactions . However, it is more elaborate than simple esters like ethyl 4-aminobenzoate, which can be prepared via single-step esterification .
Research Implications and Limitations
- Gaps in Data: Direct experimental data on this compound (e.g., bioactivity, solubility) are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Crystallographic Tools : Programs like SHELXL () and SIR97 () could refine its crystal structure, while WinGX () may assist in small-molecule crystallography.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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